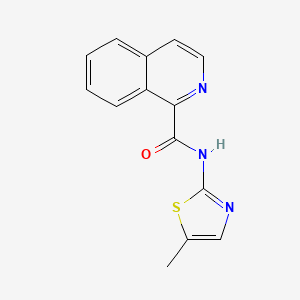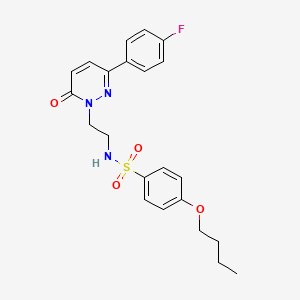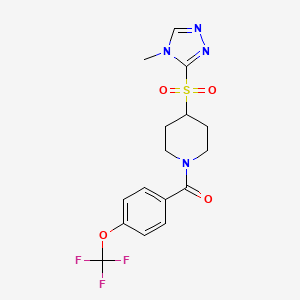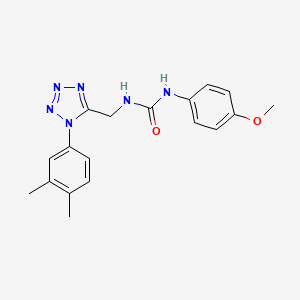
3-Ara-28-Glu Hederagenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hederagenin (HG) is a pentacyclic triterpenoid that exists in many plants in the form(s) of sapogenin or saponins . It is widely distributed in a variety of medicinal plants . It has a wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, anti-neurodegenerative, antihyperlipidemic, antidiabetic, anti-leishmaniasis, and antiviral activities .
Synthesis Analysis
The biosynthesis of triterpene saponins like 3-Ara-28-Glu Hederagenin involves the elaboration, hydroxylation, and glycosylation of the triterpene skeleton . One of the key enzymes involved in this process is UGT73F3, a uridine diphosphate glycosyltransferase, which has been confirmed to glucosylate hederagenin at the C28 position .Molecular Structure Analysis
Hederagenin consists of a 30-carbon skeleton with five available sites at the C-3, C-12, C-13, C-23, and C-28 positions for chemical modifications . This enables the synthesis of novel compounds with potentially higher potency and selectivity, and with fewer side effects .Chemical Reactions Analysis
The structural modification of the triterpene scaffold of Hederagenin at the C-3, C-12, C-13, C-23, and C-28 positions has resulted in compounds that exhibited greater potency than Hederagenin itself .Physical And Chemical Properties Analysis
Hederagenin is quickly absorbed in the gastrointestinal tract with a short elimination half-life, and can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid .Aplicaciones Científicas De Investigación
Triterpene Saponins Research
Triterpene saponins, including compounds related to 3-Ara-28-Glu Hederagenin, have been isolated from various plants like Hedera helix and Fatsia japonica. These compounds are significant for their various biological activities. For example, helixosides A and B isolated from Hedera helix have been structurally established and are of interest due to their chemical properties and potential biological activities (Bedir et al., 2000); (Grishkovets et al., 2000).
Analytical Method Development
A study on Aralia elata extract highlights the development of an HPLC/UV analytical method for determining active compounds, including a variant of hederagenin. This method is crucial for standardizing health functional food ingredients and ensuring their quality (Ahn et al., 2017).
Anticancer and Antidiabetic Potential
Aralia elata leaves, containing related saponins, have been investigated for their anticancer and antidiabetic properties. New compounds isolated from these leaves have shown significant cytotoxic activities against various cancer cell lines, highlighting the potential of hederagenin derivatives in cancer treatment (Zhang et al., 2013).
Anticomplementary Activity
Hederagenin and related saponins from Dipsacus asper roots have been investigated for their anticomplementary activity, which is significant in immune response modulation. This research opens up possibilities for therapeutic applications in immune-related disorders (Oh et al., 1999).
Biosynthesis Research
The transcriptomic analysis of Kalopanax septemlobus has led to the discovery of genes involved in hederagenin saponin biosynthesis. This research is crucial for understanding the biosynthetic pathways and could lead to the development of novel approaches in plant bioengineering and drug development (Han et al., 2018).
Hypoglycemic Activity
Elatosides, saponins isolated from Aralia elata, have been found to exhibit potent hypoglycemic activity. This discovery is particularly relevant for the development of new treatments for diabetes mellitus (Yoshikawa et al., 1995).
Mecanismo De Acción
Safety and Hazards
While Hederagenin has many potential benefits, it also has some limitations. The low bioavailability and moderate hemolysis effect of Hederagenin may limit its clinical application . The cause of the observed toxic effects in some animals, including dogs, cats, cattle, goats, and horses also needs to be explained .
Direcciones Futuras
Future research on Hederagenin will focus on prolonging its half-life, improving its bioavailability, enhancing its pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design . This could potentially accelerate Hederagenin from the preclinical to clinical research phase .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVNVSOIAFGLPL-FBTWDWMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one](/img/structure/B2986129.png)
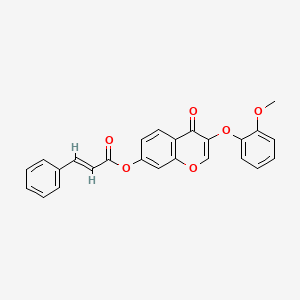
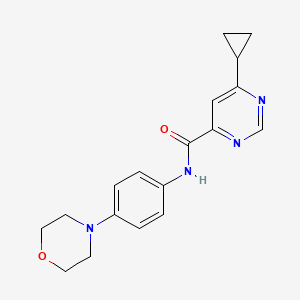
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)

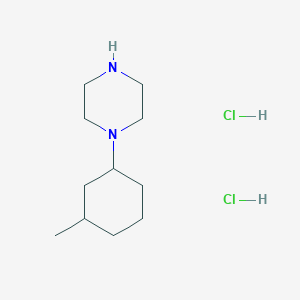
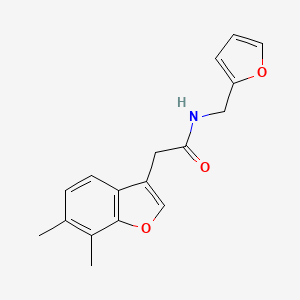
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)
